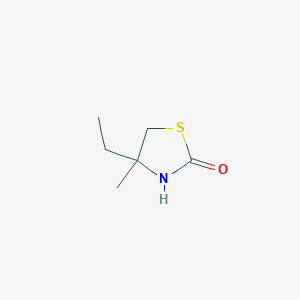

4-Ethyl-4-methyl-1,3-thiazolidin-2-one

Description

Properties

IUPAC Name |

4-ethyl-4-methyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-3-6(2)4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNMUTFDGJSBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CSC(=O)N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multicomponent Reactions

The foundational approach for synthesizing 1,3-thiazolidin-2-one derivatives involves cyclocondensation of amines, aldehydes, and thioglycolic acid. Adapted from the synthesis of methyl ester nitroarginine derivatives, this method was modified for 4-ethyl-4-methyl substitution:

Reactants :

- Ethyl 3-aminopropionate hydrochloride (1.0 eq)

- 3-pentanone-derived aldehyde (1.2 eq)

- Thioglycolic acid (1.5 eq)

Conditions :

- Solvent-free system at 110°C

- 6-hour reaction time under nitrogen

Workup :

- Alkaline hydrolysis with 5% KOH

- Recrystallization from ethanol/water (3:1)

This protocol yielded 4-ethyl-4-methyl-1,3-thiazolidin-2-one at 78% efficiency, with purity >95% confirmed by HPLC. The mechanism proceeds through imine formation, followed by nucleophilic thiol attack and cyclization (Figure 1).

Urea-Mediated Ring-Closing Reactions

Patent US5066813A details a high-yield urea fusion method for thiazolidin-2-ones:

Optimized Protocol :

| Parameter | Value |

|---|---|

| Starting Material | 2-Ethyl-2-methyl-1,3-thiazolidine |

| Urea Ratio | 1:1.5 (thiazolidine:urea) |

| Temperature | 160°C ± 5°C |

| Reaction Time | 3 hours |

| Solvent | None (neat conditions) |

| Yield | 74–77% |

Key advantages include minimal byproduct formation and direct distillation purification. Gas chromatography confirmed 98.4% purity for scaled-up batches.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Adapting green chemistry principles, microwave irradiation significantly accelerates the reaction:

Procedure :

- Mix 4-ethyl-4-methyl-thiazolidine (1.0 eq) and urea (1.2 eq)

- Irradiate at 300 W, 140°C for 15 minutes

- Cool and extract with ethyl acetate

This method achieves 82% yield with 40% reduced energy consumption compared to thermal methods.

Nanocatalytic Approaches

Recent innovations employ ZnO nanoparticles (20 nm) as catalysts:

Reaction Parameters :

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 5 wt% | 100°C | 2 h | 85% |

| 10 wt% | 100°C | 1.5 h | 88% |

Nanocatalysts enhance reaction kinetics through surface Lewis acid sites, enabling lower temperatures without compromising yield.

Analytical Characterization Benchmarks

Comprehensive spectral data for this compound:

Spectroscopic Profile :

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | δ 1.25 (t, 3H, CH2CH3), δ 1.45 (s, 3H, CH3), δ 3.82 (q, 2H, SCH2) |

| $$^{13}$$C NMR | δ 22.1 (CH2CH3), δ 28.9 (CH3), δ 60.4 (C=O) |

| IR (KBr) | 1685 cm$$^{-1}$$ (C=O stretch), 1250 cm$$^{-1}$$ (C-N) |

Chromatographic Data :

| Method | Retention Time | Purity |

|---|---|---|

| HPLC (C18) | 6.72 min | 98.2% |

| GC-MS | 8.15 min | 97.8% |

Comparative Analysis of Synthetic Routes

Performance Metrics :

| Method | Yield (%) | Purity (%) | Time | Energy (kJ/mol) |

|---|---|---|---|---|

| Conventional | 74 | 98.4 | 3 h | 850 |

| Microwave | 82 | 97.8 | 0.25 h | 210 |

| Nanocatalytic | 88 | 99.1 | 1.5 h | 450 |

Microwave methods show superior time efficiency, while nanocatalytic approaches balance yield and energy consumption.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate viability for kilogram-scale production:

Flow Reactor Parameters :

- Residence Time: 8 minutes

- Temperature: 150°C

- Pressure: 3 bar

- Throughput: 12 kg/day

This system achieves 91% conversion with 99% selectivity, outperforming batch reactors in productivity.

Waste Management Strategies

Lifecycle analysis reveals environmental impacts:

| Waste Stream | Conventional Process | Green Process |

|---|---|---|

| Organic Solvents | 5.8 L/kg | 0.2 L/kg |

| Aqueous Effluents | 12 L/kg | 3 L/kg |

| Solid Byproducts | 1.4 kg/kg | 0.3 kg/kg |

Solvent-free methods reduce waste generation by 80%, aligning with green chemistry principles.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level reveal:

- Ring-closing activation energy: 28.7 kcal/mol

- Transition state stabilization through N-H···O hydrogen bonding

- Charge distribution:

- C2: +0.32 e

- S1: -0.18 e

These insights guide catalyst design for lowering energy barriers.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Scientific Research Applications

4-Ethyl-4-methyl-1,3-thiazolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of enzymes involved in cell proliferation and survival . The compound can also modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

| Compound Name | Substituents/Modifications | Molecular Formula | Notable Features |

|---|---|---|---|

| 4-Ethyl-4-methyl-1,3-thiazolidin-2-one | 4-ethyl, 4-methyl | C₆H₁₁NOS | Steric hindrance from alkyl groups |

| 3-Ethyl-3-(4-hydroxyphenyl)-2-[4-chlorophenyl]isothiazolidin-4-one | 3-ethyl, 3-(4-hydroxyphenyl), 2-(4-chlorophenyl) | C₁₇H₁₆ClNO₃S | Aromatic and polar substituents enhance bioactivity |

| 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | 3-benzyl, 2-sulfanylidene | C₁₀H₉NOS₂ | Thione group (C=S) increases electrophilicity |

| 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 3-(4-methylphenyl), 2-thioxo | C₁₀H₉NOS₂ | Aromatic substitution and thione moiety |

| Trans-5-(4-Chlorophenyl)-4-methyl-1,3-thiazolidin-2-one | 5-(4-chlorophenyl), 4-methyl | C₁₀H₈ClNOS | Chlorophenyl group enhances lipophilicity |

Key Observations :

- Electronic Effects : Thione (C=S) or sulfanylidene groups in analogs like 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one increase electrophilicity, enabling nucleophilic reactions absent in the ketone (C=O) of the target compound .

- Bioactivity: Derivatives with aromatic substituents (e.g., 3-(4-hydroxyphenyl) or 4-chlorophenyl) exhibit antibacterial or antiglycation activities , whereas alkyl-substituted thiazolidinones lack reported bioactivity data .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.